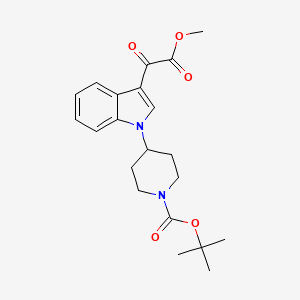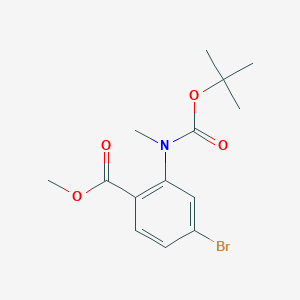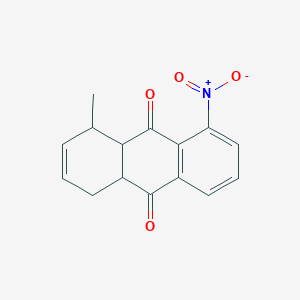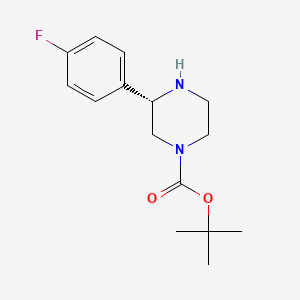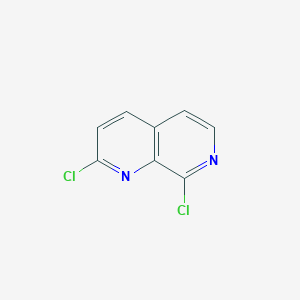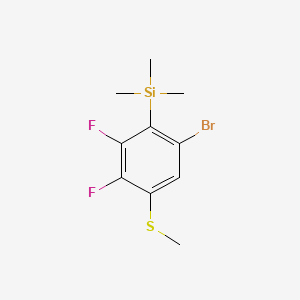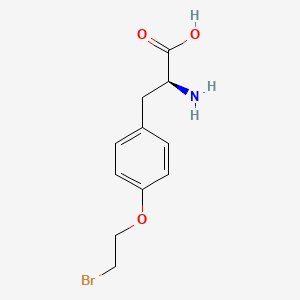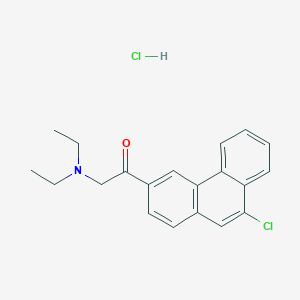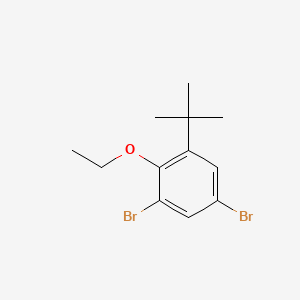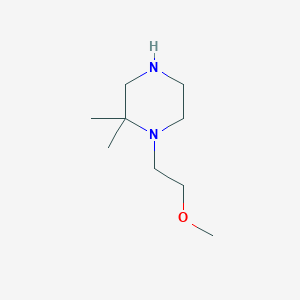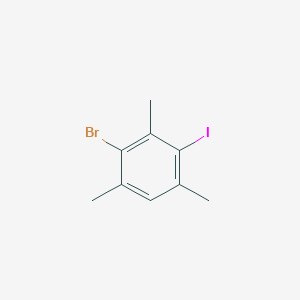
2-Bromo-4-iodo-1,3,5-trimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-iodo-1,3,5-trimethylbenzene is an organic compound with the molecular formula C9H10BrI. It is a derivative of benzene, where the hydrogen atoms at positions 2, 4, and 6 are replaced by bromine, iodine, and methyl groups, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-iodo-1,3,5-trimethylbenzene typically involves the halogenation of 1,3,5-trimethylbenzene. One common method is the sequential bromination and iodination of mesitylene (1,3,5-trimethylbenzene). The process involves:
Bromination: Reacting mesitylene with bromine in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom at the 2-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-iodo-1,3,5-trimethylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): Due to the presence of halogens and methyl groups, it can participate in further substitution reactions.
Nucleophilic Substitution: The bromine and iodine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like chlorine (Cl2), bromine (Br2), and sulfuric acid (H2SO4) are commonly used.
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used to replace halogens.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 2-hydroxy-4-iodo-1,3,5-trimethylbenzene .
Scientific Research Applications
2-Bromo-4-iodo-1,3,5-trimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of halogenated aromatic compounds and their biological activities.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-iodo-1,3,5-trimethylbenzene primarily involves its participation in electrophilic aromatic substitution reactions. The presence of electron-donating methyl groups and electron-withdrawing halogens influences the reactivity and orientation of the compound in these reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1,3,5-trimethylbenzene: Similar structure but lacks the iodine atom.
4-Iodo-1,3,5-trimethylbenzene: Similar structure but lacks the bromine atom.
2-Chloro-4-iodo-1,3,5-trimethylbenzene: Similar structure with chlorine instead of bromine.
Uniqueness
2-Bromo-4-iodo-1,3,5-trimethylbenzene is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and selectivity in chemical reactions. This dual halogenation allows for more versatile applications in synthesis and research compared to compounds with only one halogen .
Properties
Molecular Formula |
C9H10BrI |
|---|---|
Molecular Weight |
324.98 g/mol |
IUPAC Name |
2-bromo-4-iodo-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C9H10BrI/c1-5-4-6(2)9(11)7(3)8(5)10/h4H,1-3H3 |
InChI Key |
GXQGWCHUWIPVCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1Br)C)I)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


